1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine, commonly known as CFPP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPP is a piperazine-based compound that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of CFPP is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CFPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. CFPP has also been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CFPP has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation, pain, and swelling. CFPP has also been found to improve mood and cognitive function. Additionally, CFPP has been found to have antioxidant properties, which can help protect the body against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
CFPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. CFPP is also relatively inexpensive compared to other compounds used in research. However, CFPP has certain limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
CFPP has shown promising results in various preclinical studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some future directions for research on CFPP include:
1. Studying the effects of CFPP on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
2. Investigating the potential use of CFPP in the treatment of cancer and diabetes.
3. Studying the safety and efficacy of CFPP in human clinical trials.
4. Investigating the potential use of CFPP as a novel anti-inflammatory and analgesic agent.
Conclusion:
In conclusion, CFPP is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPP has been found to possess significant anti-inflammatory, analgesic, and antidepressant properties. It has also shown promising results in the treatment of various neurological disorders, cancer, and diabetes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
CFPP has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, analgesic, and antidepressant properties. CFPP has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, CFPP has shown promising results in the treatment of cancer and diabetes.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c1-2-26-19-9-4-3-8-18(19)23-10-12-24(13-11-23)20(25)14-15-16(21)6-5-7-17(15)22/h3-9H,2,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDSDIPFOSNUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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